1-Benzyl-1'-hexadecyl-4,4'-bipyridin-1-ium
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Overview
Description
Preparation Methods
The synthesis of 1-Benzyl-1’-hexadecyl-4,4’-bipyridin-1-ium typically involves the Zincke reaction, which is a cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium salts . This method allows for the production of conjugated oligomers containing multiple aromatic/heterocyclic residues. The reaction conditions often include the use of anhydrous solvents and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-Benzyl-1’-hexadecyl-4,4’-bipyridin-1-ium undergoes various chemical reactions, including:
Oxidation and Reduction: The compound exhibits reversible one- and two-electron reductions, which are accompanied by significant changes in its UV-vis absorption spectra.
Substitution Reactions: The benzylic position of the compound can undergo nucleophilic substitution reactions, typically following either SN1 or SN2 mechanisms depending on the specific conditions.
Cyclocondensation: This reaction is used in the synthesis of the compound itself, involving the formation of oligomers with multiple aromatic residues.
Common reagents used in these reactions include anhydrous solvents, tetrabutylammonium hexafluorophosphate, and ferrocene as an internal reference . The major products formed from these reactions are typically oligomers with extended conjugation lengths, which exhibit unique electrochemical properties .
Scientific Research Applications
1-Benzyl-1’-hexadecyl-4,4’-bipyridin-1-ium has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Benzyl-1’-hexadecyl-4,4’-bipyridin-1-ium involves its ability to undergo reversible redox reactions, which are crucial for its applications in electrochemical devices . The molecular targets and pathways involved include the interaction with specific enzymes and receptors, particularly in the context of its potential therapeutic applications .
Comparison with Similar Compounds
1-Benzyl-1’-hexadecyl-4,4’-bipyridin-1-ium can be compared with other bipyridinium derivatives, such as:
1’-Benzyl-2,4’-bipyridin-1’-ium chloride: This compound shares a similar structure but differs in the position of the benzyl group and the type of counterion.
1,1’-Dibenzyl-4,4’-bipyridinium dibromide: This derivative has two benzyl groups and exhibits different electrochemical properties.
The uniqueness of 1-Benzyl-1’-hexadecyl-4,4’-bipyridin-1-ium lies in its extended conjugation length and the presence of a long alkyl chain, which enhances its solubility and electrochemical behavior .
Properties
CAS No. |
94148-10-4 |
---|---|
Molecular Formula |
C33H48N2+2 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
1-benzyl-4-(1-hexadecylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C33H48N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-25-34-26-21-32(22-27-34)33-23-28-35(29-24-33)30-31-19-16-15-17-20-31/h15-17,19-24,26-29H,2-14,18,25,30H2,1H3/q+2 |
InChI Key |
YANDUELMPXARRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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